AP-III-a4 hydrochloride
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Overview
Description
AP-III-a4, also known as ENOblock, is a non-substrate analogue inhibitor of enolase. Enolase is an enzyme involved in glycolysis, the process by which glucose is broken down to produce energy. AP-III-a4 has an IC50 value of 0.576 μM, indicating its potency in inhibiting enolase activity .
Preparation Methods
The synthetic routes and reaction conditions for AP-III-a4 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C31H44ClFN8O3 and a molecular weight of 631.18 g/mol . The compound is typically stored at -20°C in powder form and at -80°C when dissolved in solvents
Chemical Reactions Analysis
AP-III-a4 undergoes various chemical reactions, primarily involving its interaction with enolase. It directly binds to enolase and inhibits its activity . The compound is known to induce glucose uptake and inhibit phosphoenolpyruvate carboxykinase (PEPCK) expression in hepatocytes and kidney cells . Common reagents and conditions used in these reactions include DMSO, ethanol, and water as solvents . The major products formed from these reactions are typically related to the inhibition of enolase activity and subsequent metabolic effects.
Scientific Research Applications
AP-III-a4 has a wide range of scientific research applications, particularly in the fields of cancer and diabetes research. In cancer research, AP-III-a4 has been shown to inhibit cancer cell migration and invasion, induce cancer cell apoptosis, and reduce cancer cell viability in hypoxic conditions . It has also been used in studies involving zebrafish tumor xenograft models to inhibit cancer cell metastasis . In diabetes research, AP-III-a4 has been found to induce glucose uptake and inhibit PEPCK expression, which can help regulate blood glucose levels . Additionally, the compound has been studied for its potential to reduce hyperglycemia and hyperlipidemia in diabetic mouse models .
Mechanism of Action
AP-III-a4 exerts its effects by directly binding to enolase and inhibiting its activity . Enolase is a key enzyme in the glycolytic pathway, and its inhibition disrupts the production of phosphoenolpyruvate, a critical intermediate in glycolysis. This disruption leads to reduced energy production in cells, which can induce cell death in cancer cells and regulate glucose metabolism in diabetic conditions . The molecular targets and pathways involved include the downregulation of AKT and Bcl-xL expression, which are negative regulators of apoptosis, and the inhibition of PEPCK expression .
Comparison with Similar Compounds
AP-III-a4 is unique in its ability to inhibit enolase as a non-substrate analogue. Similar compounds include other enolase inhibitors such as POMHEX, which is a potent and selective ENO2 inhibitor with anticancer activity . Another similar compound is AMG-1694, which disrupts the glucokinase-glucokinase regulatory protein complex and enhances glucokinase enzymatic activity . These compounds share the common feature of targeting enzymes involved in metabolic pathways, but AP-III-a4 stands out due to its specific inhibition of enolase and its broad range of applications in cancer and diabetes research.
Properties
Molecular Formula |
C31H44ClFN8O3 |
---|---|
Molecular Weight |
631.18 |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |
SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |
Synonyms |
ENOblock Hcl |
Origin of Product |
United States |
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